2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
The synthesis of 2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide involves multiple steps. One common synthetic route starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions involve the use of hydrazonoyl halides and arylidenemalononitrile to yield the final product .
Chemical Reactions Analysis
2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research. PI3K inhibitors are being studied for their ability to block cancer cell growth and survival.
Biological Studies: Thiazole derivatives, including this compound, are being investigated for their antimicrobial, antifungal, and antiviral properties.
Industrial Applications: Thiazole derivatives are used in the development of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the PI3K enzyme, preventing its activity and thereby inhibiting the PI3K/AKT signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, making it a target for cancer therapy. The sulfonamide group in the compound enhances its binding affinity to the enzyme by forming strong interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide include other thiazole derivatives such as:
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues: These compounds also exhibit PI3K inhibitory activity and have been studied for their potential in cancer therapy.
Thiazolo[4,5-b]pyridine derivatives: These compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities.
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and inhibitory potency against PI3K, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S3/c1-12-22-16-9-8-15(11-18(16)27-12)29(25,26)24-14-6-4-13(5-7-14)19-23-17-3-2-10-21-20(17)28-19/h2-11,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUHSXLUNWCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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